N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide
Description
N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(17-11-6-7-11)16-19-18-15(22-16)12-8-9-21-13(12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,20)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQBGGVEMKBQH-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN=C(O2)C3CCOC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C2=NN=C(O2)C(=O)NC3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine, which can be introduced via nucleophilic substitution reactions.
Attachment of the Oxolan Ring: The oxolan (tetrahydrofuran) ring can be introduced through various methods, including the use of epoxides or diols in the presence of acid or base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole ring and the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The oxadiazole ring is known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
- N-cyclopropyl-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-carboxamide
- N-cyclopropyl-5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxamide
Uniqueness
N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of the oxolan ring, which can impart distinct stereochemical and electronic properties. This can lead to different biological activities and interactions compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
